Propyl [(3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate
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Overview
Description
PROPYL 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a propyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoquinoline with cyanoacetic acid, followed by esterification with propanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The quinoline core allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which PROPYL 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE exerts its effects is primarily through its interaction with biological macromolecules. The cyano group and quinoline core allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
- Ethyl 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE
- Methyl 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE
Uniqueness: PROPYL 2-[(3-CYANO-5-OXO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL)SULFANYL]ACETATE is unique due to its propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
propyl 2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C15H16N2O3S/c1-2-6-20-14(19)9-21-15-10(8-16)7-11-12(17-15)4-3-5-13(11)18/h7H,2-6,9H2,1H3 |
InChI Key |
HYMRIBBVXUJARO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=NC2=C(C=C1C#N)C(=O)CCC2 |
Origin of Product |
United States |
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